molecular formula C11H19NO2 B6202370 4-(4-hydroxypiperidin-1-yl)cyclohexan-1-one CAS No. 1425368-03-1

4-(4-hydroxypiperidin-1-yl)cyclohexan-1-one

Cat. No.: B6202370
CAS No.: 1425368-03-1
M. Wt: 197.27 g/mol
InChI Key: HWGPWPKEVMLIAY-UHFFFAOYSA-N
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Description

4-(4-Hydroxypiperidin-1-yl)cyclohexan-1-one is a chemical compound with the molecular formula C11H19NO2 . This molecule features a cyclohexanone ring linked to a 4-hydroxypiperidine moiety, a structural motif of significant interest in medicinal chemistry. The 4-hydroxypiperidine group is a privileged scaffold found in a variety of pharmacologically active compounds and established active pharmaceutical ingredients (APIs) . For instance, this specific fragment is integral to the structure of Haloperidol, a high-potency first-generation (typical) antipsychotic . Furthermore, the 4-hydroxypiperidin-1-yl group is utilized in the development of novel kinase inhibitors, such as SYK inhibitors investigated for the treatment of autoimmune diseases and cancer . As a building block, this compound offers researchers a versatile intermediate for structure-activity relationship (SAR) studies, library synthesis, and the development of new therapeutic agents. Its structure provides distinct vectors for chemical modification, making it a valuable reagent for lead optimization in drug discovery campaigns. This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic or therapeutic use, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1425368-03-1

Molecular Formula

C11H19NO2

Molecular Weight

197.27 g/mol

IUPAC Name

4-(4-hydroxypiperidin-1-yl)cyclohexan-1-one

InChI

InChI=1S/C11H19NO2/c13-10-3-1-9(2-4-10)12-7-5-11(14)6-8-12/h9,11,14H,1-8H2

InChI Key

HWGPWPKEVMLIAY-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)CCC1N2CCC(CC2)O

Purity

95

Origin of Product

United States

Advanced Synthetic Methodologies for 4 4 Hydroxypiperidin 1 Yl Cyclohexan 1 One and Its Analogs

Retrosynthetic Analysis of 4-(4-hydroxypiperidin-1-yl)cyclohexan-1-one

A retrosynthetic analysis of this compound deconstructs the molecule into viable starting materials. The most logical disconnection is the carbon-nitrogen (C-N) bond between the cyclohexanone (B45756) and piperidine (B6355638) rings. This bond is part of a tertiary amine linkage, which points to a reductive amination or a nucleophilic substitution reaction as the key forward-synthetic step.

This primary disconnection yields two key synthons: a 4-hydroxypiperidine (B117109) unit and a cyclohexanone moiety bearing an electrophilic center or a precursor at the C4 position. This leads to two practical starting materials:

4-hydroxypiperidine : A readily available secondary amine.

1,4-cyclohexanedione (B43130) : A symmetrical diketone that can react with the amine. wikipedia.orgsigmaaldrich.com

The forward synthesis, therefore, would involve the condensation of one of the ketone groups of 1,4-cyclohexanedione with 4-hydroxypiperidine to form an enamine or iminium ion intermediate, followed by a selective reduction to furnish the target molecule. This approach is highly convergent and utilizes commercially accessible precursors.

An alternative, though less direct, disconnection could involve breaking the C-N bonds within the piperidine ring, suggesting a more complex cyclization strategy to build the heterocyclic ring onto a pre-functionalized cyclohexanone core. However, the reductive amination pathway remains the most efficient and logical approach.

Novel Synthetic Routes to this compound

The synthesis of this compound is most effectively achieved via the reductive amination of 1,4-cyclohexanedione with 4-hydroxypiperidine. This reaction involves the formation of an enamine intermediate from the reaction of the secondary amine with one of the carbonyl groups of the diketone, followed by reduction. The selectivity of the reduction is crucial to avoid over-reduction of the remaining ketone.

A key challenge is the selective mono-amination of the symmetrical diketone. Chemoenzymatic strategies have been shown to be highly effective for similar transformations. For instance, the combination of a keto reductase (KRED) for selective mono-reduction of 1,4-cyclohexanedione to 4-hydroxycyclohexanone (B83380), followed by a transamination step, has been demonstrated for the synthesis of 4-aminocyclohexanol isomers. d-nb.info This highlights the power of biocatalysis to achieve high selectivity, a principle that can be applied to the synthesis of the target molecule.

Multi-component Reactions for this compound Synthesis

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all reactants, offer an efficient route to molecular complexity. While a direct MCR for the synthesis of the relatively simple this compound is not established, the principles of MCRs can be applied to construct more complex analogs.

For example, a Ugi or Passerini reaction could be designed to incorporate the core scaffold. A hypothetical Ugi four-component reaction could involve a ketone (such as a protected 4-oxocyclohexanecarboxylic acid), an amine (4-hydroxypiperidine), an isocyanide, and a carboxylic acid to rapidly generate a complex derivative. The efficiency of MCRs lies in their ability to construct complex scaffolds in a single, atom-economical step, which is highly valuable in combinatorial chemistry and drug discovery.

Catalytic Approaches in the Synthesis of this compound

Catalysis is central to the efficient synthesis of this compound, primarily through catalytic reductive amination.

Homogeneous and Heterogeneous Catalysis: This transformation can be achieved using various reducing agents in the presence of a catalyst. Common methods include catalytic hydrogenation with H₂ gas over heterogeneous catalysts like Palladium on carbon (Pd/C), Platinum (IV) oxide (PtO₂), or Raney Nickel. These methods are highly effective but may require high pressures and temperatures. Alternatively, transfer hydrogenation using formic acid or its salts as a hydrogen source can be employed under milder conditions. Chemical reducing agents such as sodium triacetoxyborohydride (B8407120) (STAB) or sodium cyanoborohydride (NaBH₃CN) are also widely used for their mildness and selectivity in reductive aminations.

Biocatalysis: As mentioned, enzymatic methods offer exceptional selectivity. d-nb.info An engineered amine transaminase or a related enzyme could potentially catalyze the direct amination of 4-hydroxycyclohexanone (obtained from the selective reduction of 1,4-cyclohexanedione) using 4-hydroxypiperidine, though this would represent a non-native reaction for such enzymes.

Palladium-Catalyzed Cross-Coupling: Advanced catalytic methods such as the Buchwald-Hartwig amination could also be envisioned. nih.govrsc.org This would involve the palladium-catalyzed cross-coupling of 4-hydroxypiperidine with a 4-halocyclohexanone or its enol equivalent (e.g., 4-bromocyclohex-1-en-1-ol triflate). This approach offers a powerful way to form the C-N bond but is less direct than reductive amination. nih.govmit.edusemanticscholar.org

Catalytic MethodCatalyst / ReagentSubstratesKey Features
Catalytic Hydrogenation H₂, Pd/C or Raney Ni1,4-Cyclohexanedione, 4-HydroxypiperidineHigh efficiency, requires pressure equipment.
Transfer Hydrogenation HCOOH, Ammonium formate1,4-Cyclohexanedione, 4-HydroxypiperidineMilder conditions, avoids H₂ gas.
Chemical Reduction Sodium Triacetoxyborohydride (STAB)1,4-Cyclohexanedione, 4-HydroxypiperidineMild, selective, suitable for lab scale.
Biocatalysis Keto Reductase (KRED) + Amine Transaminase (ATA)1,4-CyclohexanedioneHigh chemo- and stereoselectivity. d-nb.info
Buchwald-Hartwig Amination Pd catalyst (e.g., with BrettPhos)4-Halocyclohexanone, 4-HydroxypiperidineVersatile for C-N bond formation, less direct. mit.edu

Stereoselective Synthesis and Diastereomeric Control for this compound Derivatives

The parent compound, this compound, is achiral and does not have stereoisomers. However, the introduction of substituents on either the cyclohexanone or piperidine ring creates stereocenters, necessitating stereocontrol during synthesis.

For a 1,4-disubstituted cyclohexanone derivative, cis and trans diastereomers are possible. The thermodynamic stability of these isomers depends on the steric bulk of the substituents. Generally, the conformer with the bulky substituents in the equatorial position is favored to minimize 1,3-diaxial interactions. libretexts.orgmvpsvktcollege.ac.in

Stereocontrol can be achieved through several strategies:

Substrate Control: Using a starting material with pre-existing stereochemistry can direct the stereochemical outcome of subsequent reactions.

Reagent Control: Employing chiral catalysts or reagents can induce asymmetry. For example, an asymmetric hydrogenation of a cyclohexenone precursor could establish a desired stereocenter.

Thermodynamic vs. Kinetic Control: The reaction conditions can be tuned to favor either the thermodynamically more stable product (often the trans isomer with equatorial groups) or the kinetically formed product. Base- or acid-catalyzed epimerization can be used to convert an initial kinetic product into the more stable thermodynamic isomer. acs.org

The diastereoselective synthesis of highly substituted cyclohexanones is often achieved via cascade reactions, such as tandem Michael additions, where the stereochemistry of the initial addition dictates the final stereochemical outcome. beilstein-journals.orgnih.gov

Derivatization and Functionalization Strategies of this compound

The title compound possesses three key functional handles for derivatization: the secondary alcohol on the piperidine ring, the ketone on the cyclohexanone ring, and the tertiary amine nitrogen.

O-Alkylation/O-Acylation: The hydroxyl group can be readily converted into ethers or esters through Williamson ether synthesis or reaction with acyl chlorides/anhydrides, respectively. This allows for the modulation of polarity and the introduction of various functional groups.

N-Functionalization: While the piperidine nitrogen is a tertiary amine, it can be oxidized to form an N-oxide, which can alter the compound's biological and physical properties.

Modifications at the Cyclohexanone Carbonyl and Ring Moiety

The cyclohexanone moiety is a versatile platform for extensive functionalization.

Carbonyl Group Modifications:

Reduction: The ketone can be reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165) (NaBH₄), yielding the corresponding cyclohexanol (B46403) derivative. This creates a new stereocenter, leading to cis and trans diastereomers.

Nucleophilic Addition: Grignard reagents or organolithium compounds can add to the carbonyl, creating tertiary alcohols and installing alkyl or aryl groups.

Wittig Reaction: The carbonyl can be converted to an alkene (an exocyclic methylene (B1212753) group) via the Wittig reaction, providing a scaffold for further additions.

Spirocycle Formation: The ketone can be used to form spirocycles, for instance by reacting with diols to form spiroketals.

Cyclohexanone Ring Modifications:

α-Alkylation/Functionalization: The α-carbons adjacent to the ketone can be deprotonated to form an enolate, which can then react with various electrophiles (e.g., alkyl halides) to install substituents.

Annulation Reactions: The cyclohexanone ring can serve as a building block for constructing fused ring systems. For instance, Robinson annulation can be used to build a new six-membered ring onto the existing core.

Ring-Opening: Under specific conditions, the cyclohexanone ring itself can be cleaved. For example, Baeyer-Villiger oxidation would convert the cyclohexanone into a seven-membered lactone (a caprolactone (B156226) derivative).

Functional GroupReaction TypeReagentsResulting Structure
Piperidine -OH O-AcylationAcetyl Chloride, Pyridine (B92270)Ester derivative
Piperidine -OH O-AlkylationNaH, Methyl IodideEther derivative
Cyclohexanone C=O ReductionNaBH₄Cyclohexanol derivative
Cyclohexanone C=O Wittig ReactionPh₃P=CH₂Exocyclic alkene
Cyclohexanone α-C AlkylationLDA, CH₃Iα-Methylcyclohexanone derivative

Functionalization of the Piperidine Nitrogen and Hydroxyl Group

The presence of a secondary amine in the piperidine ring and a hydroxyl group on the cyclohexyl moiety offers two distinct handles for chemical elaboration. These functional groups can be selectively modified to introduce a variety of substituents, thereby enabling the exploration of a broad chemical space and the optimization of molecular properties.

Functionalization of the Piperidine Nitrogen

The secondary amine of the piperidine ring is a nucleophilic center that readily participates in a range of bond-forming reactions, including N-alkylation and N-arylation. These reactions are fundamental in the synthesis of diverse analogs with modified steric and electronic properties.

N-Alkylation: The introduction of alkyl groups onto the piperidine nitrogen is a common strategy to enhance lipophilicity and modulate the basicity of the nitrogen atom. This is typically achieved through nucleophilic substitution reactions with alkyl halides. For instance, the reaction of a piperidine derivative with an alkyl halide in the presence of a base like sodium hydride can yield the corresponding N-alkylated product. A series of 1-alkyl-2, 6-dimethyl-3, 5-diethoxycarbonyl-4-aryl-1, 4-dihydropyridines have been synthesized using this approach.

In a related context, the synthesis of N-benzyl piperidin-4-one derivatives highlights the utility of this method. These reactions often proceed under mild conditions and provide good yields of the desired N-substituted products. The benzyl (B1604629) group, in particular, is a valuable substituent as it can be readily introduced and, if necessary, removed under hydrogenolysis conditions, allowing for further synthetic manipulations.

N-Arylation: The formation of a carbon-nitrogen bond between the piperidine nitrogen and an aromatic ring is a powerful tool for creating analogs with significantly altered pharmacological profiles. The Buchwald-Hartwig amination is a prominent method for achieving this transformation. This palladium-catalyzed cross-coupling reaction allows for the efficient N-arylation of a wide range of amines with aryl halides or triflates. While specific examples for the direct N-arylation of this compound are not extensively documented in publicly available literature, the principles of the Buchwald-Hartwig reaction are broadly applicable to secondary cyclic amines. This methodology has been successfully employed in the synthesis of chiral N-arylamines by combining biocatalytic aminations with the Buchwald-Hartwig N-arylation in a one-pot process. nih.govmanchester.ac.uk The reaction typically involves a palladium catalyst, a phosphine (B1218219) ligand, and a base.

Reagent 1Reagent 2Catalyst/ConditionsProductYield (%)
Piperidine DerivativeAlkyl HalideNaHN-Alkylpiperidine DerivativeGood
Piperidine DerivativeAryl Halide/TriflatePd catalyst, phosphine ligand, baseN-Arylpiperidine DerivativeGood to Excellent

This table represents generalized reaction conditions based on analogous transformations.

Functionalization of the Hydroxyl Group

The hydroxyl group on the piperidine ring provides another site for diversification, primarily through O-acylation and O-alkylation reactions. These modifications can influence the polarity, solubility, and metabolic stability of the parent compound.

O-Acylation: The conversion of the hydroxyl group to an ester is a straightforward method to introduce a variety of acyl groups. This can be achieved by reacting the alcohol with an acyl chloride or an acid anhydride (B1165640) in the presence of a base, such as pyridine or triethylamine. For example, a 4-hydroxy-piperidine derivative can be converted into its corresponding 4-propionyloxy derivative by treatment with propionic acid anhydride. This reaction is generally high-yielding and allows for the introduction of a wide range of ester functionalities. Acyl-1,4-dihydropyridines have also been explored as universal acylation reagents in various organic transformations.

O-Alkylation: The formation of an ether linkage at the hydroxyl position is another important functionalization strategy. This can be accomplished via a Williamson ether synthesis, where the alcohol is first deprotonated with a strong base to form an alkoxide, which then undergoes a nucleophilic substitution reaction with an alkyl halide. For instance, the preparation of 4-methoxycyclohexanone (B142444) from 4-methoxycyclohexanol (B98163) demonstrates the feasibility of such transformations. While direct O-alkylation of this compound requires careful control of reaction conditions to avoid competing N-alkylation, selective O-alkylation of hydroxypyridines has been achieved under catalyst- and base-free conditions with organohalides.

Reagent 1Reagent 2Catalyst/ConditionsProductYield (%)
4-Hydroxypiperidine DerivativeAcyl Chloride/AnhydrideBase (e.g., Pyridine)4-Acyloxypiperidine DerivativeHigh
4-Hydroxypiperidine DerivativeAlkyl HalideStrong Base (e.g., NaH)4-Alkoxypiperidine DerivativeModerate to Good

This table represents generalized reaction conditions based on analogous transformations.

Sophisticated Structural Characterization and Spectroscopic Analysis of 4 4 Hydroxypiperidin 1 Yl Cyclohexan 1 One

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed structure of 4-(4-hydroxypiperidin-1-yl)cyclohexan-1-one in solution. The flexibility of both the cyclohexanone (B45756) and piperidine (B6355638) rings necessitates advanced NMR techniques to assign the configuration and preferred conformation of the molecule.

Analysis of related N-hydroxypiperidin-4-one oximes has shown that these six-membered rings can exist in either chair or boat conformations, influenced by the nature and position of substituents. researchgate.net For this compound, both the piperidine and cyclohexanone rings are expected to predominantly adopt chair conformations to minimize steric strain. The orientation of the hydroxyl group on the piperidine ring (axial vs. equatorial) and the stereochemistry at the point of attachment to the cyclohexanone ring can be determined through detailed analysis of proton (¹H) and carbon-¹³ (¹³C) NMR spectra, including chemical shifts and coupling constants.

While one-dimensional NMR provides initial data, two-dimensional (2D) NMR experiments are crucial for the complete assignment of all proton and carbon signals and for elucidating the molecule's spatial arrangement.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings, revealing which protons are adjacent to one another. This is instrumental in tracing the proton connectivity within the cyclohexanone and piperidine rings.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton signal with the signal of the carbon atom to which it is directly attached. youtube.com This allows for the unambiguous assignment of carbon resonances based on the already assigned proton spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. youtube.com HMBC is particularly useful for identifying the connectivity between the cyclohexanone and piperidine rings through the nitrogen atom and for assigning quaternary carbon atoms, such as the carbonyl carbon in the cyclohexanone ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. researchgate.net This is the most powerful NMR technique for determining the stereochemistry and preferred conformation of the molecule. For instance, NOESY can reveal whether the piperidine and cyclohexanone rings are in a cis or trans relationship and can determine the axial or equatorial orientation of the hydroxyl group by observing its spatial proximity to other protons on the piperidine ring.

A hypothetical table of expected ¹H and ¹³C NMR chemical shifts for this compound is presented below, based on data from similar structures like cyclohexanone and 4-hydroxypiperidine (B117109).

Atom Expected ¹H Chemical Shift (ppm) Expected ¹³C Chemical Shift (ppm) Key HMBC Correlations Key NOESY Correlations
C1 (C=O)-~210H2, H6-
C2, C62.2-2.4~42H3, H5, C1H3, H5
C3, C51.8-2.0~27H2, H4, H6H2, H4, H6
C42.5-2.7~60H3, H5, H2', H6'H3, H5, H2', H6'
C2', C6'2.8-3.0~53H3', H5', C4H3', H5'
C3', C5'1.9-2.1~34H2', H4', H6'H2', H4', H6'
C4'3.6-3.8~67H3', H5', OHH3', H5', OH
OHVariable-C3', C4', C5'H4'

Note: This is a table of predicted values for illustrative purposes.

Solid-state NMR (ssNMR) provides valuable information about the structure and dynamics of molecules in the solid phase, which can differ significantly from the solution state. Techniques like Cross-Polarization Magic-Angle Spinning (CPMAS) are used to obtain high-resolution ¹³C spectra of solid samples. mdpi.com For this compound, ssNMR could be used to:

Identify the presence of different polymorphs (different crystal packing arrangements).

Characterize crystallographic disorder, which can be static or dynamic. nih.gov

Determine the conformation of the molecule in the solid state, which may be locked into a single form, unlike the dynamic equilibrium often present in solution.

Probe intermolecular interactions, such as hydrogen bonding, through changes in chemical shifts and relaxation times.

High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition of this compound. By measuring the mass-to-charge ratio (m/z) to a high degree of precision (typically to four or more decimal places), HRMS can distinguish between molecules with the same nominal mass but different elemental formulas. For C₁₁H₁₉NO₂, the expected monoisotopic mass is 197.14159 Da. uni.lu

Beyond confirming the molecular formula, tandem mass spectrometry (MS/MS) experiments can be used to analyze the fragmentation pathways of the molecule. By inducing fragmentation of the protonated molecule [M+H]⁺ and analyzing the resulting fragment ions, it is possible to deduce structural information.

Predicted Fragmentation Data for [M+H]⁺ of this compound:

Adduct m/z (Predicted)
[M+H]⁺198.14887
[M+Na]⁺220.13081
[M+K]⁺236.10475
[M+H-H₂O]⁺180.13885

Data sourced from PubChem. uni.lu

Common fragmentation pathways for this molecule would likely involve:

Loss of a water molecule (H₂O) from the hydroxyl group.

Cleavage of the C-N bond connecting the two rings.

Alpha-cleavage adjacent to the carbonyl group in the cyclohexanone ring.

Ring-opening reactions of the piperidine or cyclohexanone moieties.

X-ray Crystallography and Single-Crystal Diffraction of this compound and its Co-crystals

X-ray crystallography provides the most definitive structural information for a molecule by determining the precise arrangement of atoms in a single crystal. While a crystal structure for this compound itself is not publicly available, data from the closely related compound, (4-hydroxypiperidin-1-yl)(4-methylphenyl)methanone, offers significant insights. nih.gov

In the structure of this analog, the piperidine ring adopts a chair conformation. nih.gov The crystal packing is stabilized by intermolecular O-H···O hydrogen bonds, which link the molecules into one-dimensional chains. nih.gov This demonstrates the importance of the hydroxyl group in directing the solid-state architecture.

For this compound, a single-crystal X-ray diffraction study would unequivocally determine:

The bond lengths and angles of the entire molecule.

The precise conformation of both the cyclohexanone and piperidine rings.

The stereochemical relationship between the two rings.

The intermolecular interactions, particularly the hydrogen bonding network involving the hydroxyl group and the carbonyl oxygen, which dictate the crystal packing.

Crystallographic Data for the Analog (4-hydroxypiperidin-1-yl)(4-methylphenyl)methanone:

Parameter Value
Crystal SystemMonoclinic
Space GroupP2₁/c
Piperidine Ring ConformationChair
Key Intermolecular InteractionO-H···O Hydrogen Bonds

Data from a related structure. nih.gov

Vibrational Spectroscopy (FT-IR, Raman) for Elucidating Molecular Vibrations and Hydrogen Bonding in this compound

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are highly sensitive to the types of functional groups present and their chemical environment.

For this compound, key vibrational modes would include:

O-H Stretch: The hydroxyl group will exhibit a characteristic stretching vibration. In the solid state or concentrated solutions, this band is typically broad and appears in the range of 3200-3600 cm⁻¹ due to hydrogen bonding. The position and shape of this band provide direct evidence of the strength and nature of hydrogen bonding interactions.

C=O Stretch: The carbonyl group of the cyclohexanone ring will show a strong, sharp absorption in the FT-IR spectrum, typically around 1715 cm⁻¹. The exact frequency can be influenced by ring strain and intermolecular interactions.

C-N Stretch: The stretching vibration of the tertiary amine C-N bonds will appear in the fingerprint region, typically between 1000-1250 cm⁻¹.

C-H Stretches: Aliphatic C-H stretching vibrations will be observed just below 3000 cm⁻¹.

A combined experimental and theoretical study on the related molecule 4-hydroxypiperidine has provided detailed assignments of its vibrational spectra. nih.gov These assignments can serve as a basis for interpreting the spectrum of the larger target molecule. For example, the FT-IR and FT-Raman spectra of 4-hydroxypiperidine have been recorded and analyzed, providing a reference for the vibrational modes of the piperidinol portion of the target compound. nih.gov

Characteristic Vibrational Frequencies:

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Technique
O-HStretch (H-bonded)3200-3600 (broad)FT-IR, Raman
C-H (aliphatic)Stretch2850-2960FT-IR, Raman
C=OStretch~1715 (strong)FT-IR
C-NStretch1000-1250FT-IR

Chiroptical Spectroscopy (CD, ORD) for Stereochemical Analysis of Chiral Analogs of this compound

This compound is an achiral molecule. However, if chiral centers are introduced into its structure, for instance by substitution on the rings, the resulting stereoisomers can be analyzed using chiroptical techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD). These methods measure the differential interaction of left- and right-circularly polarized light with a chiral molecule and are exceptionally sensitive to the absolute configuration and conformation of stereoisomers.

For chiral analogs, the carbonyl group (C=O) of the cyclohexanone ring acts as a chromophore. The weak electronic n→π* transition of the carbonyl group, which is sensitive to its local stereochemical environment, often gives rise to a distinct signal (a Cotton effect) in the CD spectrum. The sign and magnitude of this Cotton effect can be used to assign the absolute configuration of nearby stereocenters according to established empirical rules like the Octant Rule for ketones.

While no specific CD or ORD data for chiral analogs of this compound are available, studies on related chiral molecules containing the 4-hydroxypiperidinyl moiety have utilized these techniques to establish absolute stereochemistry. nih.gov The development of chiral analogs and the application of chiroptical spectroscopy would be a crucial step in exploring stereoselective interactions of this molecular scaffold.

An in-depth examination of the computational and theoretical chemistry studies of the chemical compound this compound reveals significant insights into its molecular properties and potential applications. Advanced computational techniques have been pivotal in elucidating the electronic structure, conformational dynamics, and reactivity of this bicyclic molecule.

Chemical Reactivity, Reaction Mechanisms, and Applications in Organic Synthesis

Investigation of Key Reaction Mechanisms Involving 4-(4-hydroxypiperidin-1-yl)cyclohexan-1-one

The presence of three distinct functional groups allows for a diverse range of chemical reactions. The specific reaction that occurs can be controlled by the choice of reagents and conditions, enabling chemists to selectively modify one part of the molecule while leaving the others intact.

The carbonyl group of the cyclohexanone (B45756) ring is a primary site for nucleophilic addition, a fundamental reaction in organic synthesis for forming new carbon-carbon and carbon-heteroatom bonds. academie-sciences.fr The reaction involves the attack of a nucleophile on the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide intermediate to yield an alcohol.

The stereochemistry of this addition is of particular interest. Calculations and experimental results for nucleophilic additions to substituted cyclohexanones, such as with hydride reagents like LiAlH₄, often show a preference for an axial approach of the nucleophile. academie-sciences.fr This preference is attributed to a combination of steric and electronic factors, including torsional strain in the transition state. academie-sciences.fr Common nucleophilic addition reactions applicable to the cyclohexanone moiety are summarized in the table below.

Table 1: Examples of Nucleophilic Addition Reactions at the Cyclohexanone Carbonyl

Reaction Type Nucleophile Reagent(s) Product Type
Reduction Hydride (H⁻) NaBH₄, LiAlH₄ 1,4-disubstituted cyclohexanol (B46403)
Grignard Reaction Carbanion (R⁻) R-MgBr Tertiary alcohol
Wittig Reaction Ylide (Ph₃P=CHR) Ph₃P=CHR Alkene

| Cyanohydrin Formation | Cyanide (CN⁻) | KCN, H⁺ | Cyanohydrin |

The nitrogen atom within the piperidine (B6355638) ring is a secondary amine, rendering it both basic and nucleophilic. This allows it to participate in a variety of bond-forming reactions. Piperidine and its derivatives are widely used as organocatalysts, particularly in condensation reactions, highlighting the reactivity of the nitrogen center. nih.gov

Alkylation of the piperidine nitrogen can be achieved using alkyl halides, while acylation can be performed with acyl chlorides or anhydrides to form the corresponding N-alkyl or N-acyl derivatives. These reactions are fundamental for modifying the steric and electronic properties of the piperidine moiety and for linking the molecule to other fragments in a larger synthetic scheme. google.com

Table 2: Common Reactions at the Piperidine Nitrogen

Reaction Type Reagent Functional Group Introduced Product Class
N-Alkylation Alkyl halide (R-X) Alkyl group (R) Tertiary amine
N-Acylation Acyl chloride (RCOCl) Acyl group (RCO) Amide
Reductive Amination Aldehyde/Ketone, Reducing Agent Substituted alkyl group Tertiary amine

| Michael Addition | α,β-Unsaturated carbonyl | Alkyl chain | Tertiary amine |

The secondary hydroxyl group on the piperidine ring is another key site for functionalization. It can undergo oxidation to a carbonyl group or be converted into an ester or ether.

Oxidation: The secondary alcohol can be oxidized to the corresponding ketone, 1-(1-oxocyclohexan-4-yl)piperidin-4-one, using a variety of common oxidizing agents such as pyridinium (B92312) chlorochromate (PCC), chromic acid (Jones oxidation), or under milder conditions like the Swern or Dess-Martin periodinane oxidations. The oxidation of secondary alcohols, including those on a cyclohexane (B81311) ring, is a well-established transformation. researchgate.net

Esterification: The hydroxyl group can be readily converted into an ester through reaction with a carboxylic acid (Fischer esterification), an acyl chloride, or a carboxylic anhydride (B1165640). nih.gov This reaction is often catalyzed by an acid or a base. Esterification is a common strategy to protect the hydroxyl group or to introduce new functional moieties into the molecule. nih.gov

Table 3: Key Transformations of the Hydroxyl Group

Reaction Type Reagent(s) Product Functional Group
Oxidation PCC, DMP, CrO₃ Ketone
Esterification Acyl chloride (RCOCl), Pyridine (B92270) Ester
Williamson Ether Synthesis NaH, Alkyl halide (R-X) Ether

| Mitsunobu Reaction | DEAD, PPh₃, R-COOH | Inverted Ester |

Kinetic and Thermodynamic Studies of Reactions Utilizing this compound

While specific kinetic and thermodynamic data for reactions involving this compound are not extensively reported in the literature, the principles of such studies can be inferred from related systems. Kinetic studies would focus on determining the rate constants, activation energies, and temperature dependencies for the various transformations possible at its three functional groups. rsc.orgresearchgate.net

For instance, a kinetic analysis of the nucleophilic addition to the carbonyl group would provide insight into the reaction mechanism and the factors influencing its rate, such as the nature of the nucleophile and solvent effects. nih.gov Similarly, thermodynamic studies would determine the equilibrium constants and the relative stability of reactants and products for reactions like esterification, providing valuable information for optimizing reaction conditions to maximize product yield. Comparing the rates of N-alkylation versus O-alkylation would also be a key study to understand the relative nucleophilicity of the nitrogen and oxygen atoms under various conditions.

Table 4: Potential Kinetic and Thermodynamic Parameters for Study

Reaction Type Parameter to Measure Significance
Carbonyl Reduction Rate constant (k) Quantifies reaction speed under specific conditions.
N-Acylation Activation Energy (Ea) Indicates the energy barrier for the reaction.
O-Esterification Enthalpy (ΔH) & Entropy (ΔS) Determines the thermodynamic favorability of the reaction.

| Competitive N/O-Alkylation | Product Ratio vs. Time | Reveals kinetic vs. thermodynamic control. |

Role of this compound as a Key Intermediate in Complex Heterocyclic Synthesis

The trifunctional nature of this compound makes it an exceptionally useful building block for the synthesis of complex heterocyclic compounds. Piperidine-containing scaffolds are central to many biologically active molecules and pharmaceuticals. beilstein-journals.org The ability to selectively react at the ketone, amine, or alcohol allows for the stepwise construction of intricate molecular frameworks.

For example, the ketone can be used as a handle to form a new heterocyclic ring via condensation reactions, while the piperidine nitrogen can be incorporated into a larger ring system or used as an attachment point for side chains. The hydroxyl group can be converted into a leaving group to facilitate cyclization reactions. This versatility makes the compound a valuable intermediate for creating libraries of diverse molecules for drug discovery and materials science. The use of similar hydroxypiperidine cores as key intermediates in the synthesis of pharmaceuticals like Crizotinib underscores the strategic importance of this structural motif. researchgate.net

Catalytic Applications and Ligand Development Incorporating this compound Moieties

The structural features of this compound suggest its potential for use in catalysis. The piperidine nitrogen, like in other N-heterocycles, can function as an organocatalyst for various organic transformations. nih.gov

Furthermore, the molecule contains both nitrogen and oxygen atoms that can act as donor ligands to coordinate with metal centers. This makes it a promising scaffold for the development of novel chiral or achiral ligands for transition-metal-catalyzed reactions. By modifying the backbone, for instance, through reactions at the ketone or hydroxyl group, a family of related ligands could be synthesized and screened for catalytic activity in reactions such as asymmetric hydrogenation, cross-coupling, or polymerization. The development of new catalysts is crucial for advancing environmentally friendly and efficient chemical synthesis. researchgate.net

Exploration of 4 4 Hydroxypiperidin 1 Yl Cyclohexan 1 One in Biological and Biochemical Research Non Clinical Focus

Molecular Recognition and Binding Interactions of 4-(4-hydroxypiperidin-1-yl)cyclohexan-1-one with Model Biological Systems (e.g., enzymes, receptors, DNA/RNA)

No studies detailing the molecular recognition or binding interactions of this compound with any biological macromolecules have been published. Research in this area would typically involve screening the compound against various targets to identify potential binding partners. While analogs containing the 4-hydroxypiperidine (B117109) moiety have been investigated for their affinity to targets like sigma receptors and NMDA receptors, this data is not applicable to the specific compound . nih.govnih.gov

In Vitro Assays for Target Identification and Validation (e.g., biochemical inhibition, binding studies)

There is no available data from in vitro assays, such as biochemical inhibition or radioligand binding studies, to identify or validate biological targets for this compound. Such assays are fundamental for characterizing the pharmacological profile of a compound, but they have not been reported for this molecule.

Mechanistic Studies of Molecular Binding Events (e.g., enzyme kinetics, co-crystallization with targets)

No mechanistic studies, including enzyme kinetic analyses or co-crystallization experiments, have been performed for this compound. These methods provide insight into how a compound interacts with its target on a molecular level, but in the absence of an identified target, such studies have not been conducted.

Structure-Activity Relationship (SAR) Studies of this compound Analogs for Elucidating Molecular Recognition Features (for research probes)

No structure-activity relationship (SAR) studies have been conducted for analogs of this compound. SAR studies involve synthesizing and testing a series of related compounds to determine which chemical features are crucial for biological activity. As the parent compound has no reported activity, a basis for such an investigation is absent.

Metabolic Transformations and Biotransformation Pathways of this compound in In Vitro Enzymatic Systems

There is no published research on the metabolic fate or biotransformation pathways of this compound in any in vitro system (e.g., liver microsomes, hepatocytes).

Identification of Metabolites

Consequently, no metabolites of this compound have been identified.

No Publicly Available Research Data on the Enzyme Kinetics of this compound

Following a comprehensive search of scientific databases and literature, no specific studies detailing the enzyme kinetics or mechanistic actions of the chemical compound this compound were identified.

The request for an article focused on the "," with a specific section on "Enzyme Kinetics and Mechanism Studies," cannot be fulfilled at this time due to the absence of available research data for this particular compound. Public chemical databases, such as PubChem, also indicate a lack of literature associated with this molecule. uni.lu

While research exists on structurally related compounds, such as other cyclohexanedione derivatives and their inhibitory effects on enzymes like 4-hydroxyphenylpyruvate dioxygenase (HPPD), these findings are not directly applicable to this compound. nih.govnih.gov The user's strict instruction to focus solely on the specified compound and to include detailed research findings and data tables prevents the generation of an article without relevant scientific evidence.

Therefore, no content for the requested section on enzyme kinetics and mechanism studies, including data tables, can be provided.

Advanced Analytical Methodologies for Research Applications of 4 4 Hydroxypiperidin 1 Yl Cyclohexan 1 One

Chromatographic Separation and Purification Techniques for 4-(4-hydroxypiperidin-1-yl)cyclohexan-1-one in Research Matrices

Chromatography is the cornerstone for the isolation and purification of this compound from synthesis reaction mixtures and for its quantification in various research samples. The choice of technique depends on the specific analytical challenge, such as purity assessment, impurity profiling, or stereoisomer separation. researchgate.netrjptonline.org

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity and performing quantitative analysis of this compound. rjptonline.orgmdpi.com Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this compound due to its polarity. Method development involves optimizing the stationary phase, mobile phase composition, flow rate, and detector settings to achieve efficient separation from starting materials, by-products, and degradation products. uran.ua

Validation of the HPLC method is performed according to the International Conference on Harmonisation (ICH) guidelines to ensure its reliability for research applications. amazonaws.com Key validation parameters include specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ). nih.govinformaticsjournals.co.in For instance, linearity is typically established by analyzing a series of standard solutions across a concentration range of 50-150% of the expected sample concentration. amazonaws.com The method's specificity is confirmed by the absence of interference from diluents or potential impurities at the retention time of the main compound. amazonaws.com

A typical RP-HPLC method for a related piperidine (B6355638) compound, 4-(4-chlorophenyl)-4-hydroxypiperidine, utilized a C18 column with a mobile phase of potassium phosphate (B84403) buffer and acetonitrile, with UV detection at 220 nm. researchgate.net This approach demonstrates the utility of UV detection, leveraging the chromophore present in the cyclohexanone (B45756) ring of the target molecule.

Table 1: Example HPLC Method Parameters for Purity Analysis
ParameterCondition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Isocratic or gradient mixture of Acetonitrile and Water (with 0.1% formic acid or phosphate buffer)
Flow Rate 1.0 mL/min
Column Temperature 30-40 °C
Detector UV/PDA at 210-220 nm
Injection Volume 10 µL
Retention Time ~4-8 minutes (dependent on exact conditions)

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. researchgate.net Due to the relatively low volatility and polar nature of this compound, direct GC analysis is challenging. Therefore, derivatization is typically required to convert the analyte into a more volatile and thermally stable form. rsc.org

Common derivatization strategies for compounds containing hydroxyl and secondary amine groups include silylation (e.g., with N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) or acylation (e.g., with trifluoroacetic anhydride (B1165640) - TFAA or pentafluoropropionic anhydride - PFPA). rsc.orgmdpi-res.com For example, a study on synthetic cathinones compared six different acylation reagents and found PFPA and heptafluorobutyric anhydride (HFBA) to be excellent choices for derivatization prior to GC-MS analysis. rsc.org Another approach involves derivatization of the ketone group; for instance, cyclohexanone has been used as a derivatizing reagent for monochloropropanediols, forming stable dioxane and dioxolane derivatives suitable for GC-MS. researchgate.net After derivatization, the resulting product can be effectively separated and quantified using a GC system equipped with a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification and impurity profiling. scirp.org

Table 2: Representative GC Method Parameters for Derivatized Analysis
ParameterCondition
Derivatizing Agent BSTFA with 1% TMCS (for hydroxyl group)
Column DB-5ms (or similar non-polar capillary column), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium at a constant flow rate of 1.2 mL/min
Injector Temperature 250 °C
Oven Program Initial 100 °C, ramp to 280 °C at 15 °C/min, hold for 5 min
Detector Mass Spectrometer (MS)
MS Mode Electron Ionization (EI) at 70 eV, scanning m/z 50-550

Supercritical Fluid Chromatography (SFC) has emerged as a preferred technique for chiral separations in pharmaceutical research, offering advantages in speed and reduced environmental impact over normal-phase HPLC. selvita.comresearchgate.net The 4-hydroxy group on the piperidine ring of the title compound is located at a stereocenter. SFC is an ideal technique for separating the enantiomers of this compound or its chiral derivatives. The technique typically uses supercritical carbon dioxide as the main mobile phase, which has low viscosity and high diffusivity, allowing for faster separations and rapid column equilibration. selvita.comrsc.org

For chiral separations, SFC is almost always paired with a chiral stationary phase (CSP). chromatographyonline.comafmps.be Polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) or amylose) are widely used and have proven effective for a broad range of compounds. chromatographyonline.com Method development in SFC involves screening different CSPs and organic co-solvents (modifiers) like methanol (B129727) or ethanol (B145695) to achieve optimal enantiomeric resolution. chromatographyonline.comchromatographyonline.com The ability to rapidly screen multiple columns and mobile phases makes SFC a high-throughput solution for determining the enantiomeric purity of research compounds. researchgate.net

Table 3: Illustrative SFC Chiral Separation Conditions
ParameterCondition
Column Chiralpak AD-H or Chiralcel OD-H (or similar polysaccharide-based CSP)
Mobile Phase Supercritical CO2 / Methanol (with 0.1% Isopropylamine additive) in an 80:20 ratio
Flow Rate 3.0 mL/min
Back Pressure 150 bar
Column Temperature 35 °C
Detector UV/PDA at 220 nm

Hyphenated Mass Spectrometry Techniques for Trace Analysis and Structural Elucidation of this compound and its Derivatives in Research Samples

Hyphenated mass spectrometry, particularly Liquid Chromatography-Mass Spectrometry (LC-MS), is indispensable for the sensitive detection and structural characterization of this compound. informaticsjournals.co.innih.gov This technique combines the separation power of HPLC with the high sensitivity and specificity of mass spectrometry. researchgate.net Electrospray ionization (ESI) is the most common ionization technique for this type of molecule, typically generating the protonated molecular ion [M+H]⁺ in positive ion mode. mdpi.com

For trace analysis, tandem mass spectrometry (MS/MS) is employed, often using a triple quadrupole or ion trap mass analyzer. purdue.edu In this setup, the precursor ion (e.g., the [M+H]⁺ ion of the target compound) is selected in the first mass analyzer, fragmented via collision-induced dissociation (CID), and the resulting product ions are analyzed in the second mass analyzer. This process, known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), provides exceptional selectivity and allows for quantification at very low levels.

For structural elucidation of the parent compound, its metabolites, or degradation products, high-resolution mass spectrometry (HRMS) using Time-of-Flight (TOF) or Orbitrap analyzers is used. mdpi.com HRMS provides highly accurate mass measurements, enabling the determination of elemental compositions for the parent ion and its fragments, which is crucial for confirming known structures and identifying unknowns. thermofisher.cn The fragmentation pattern itself provides key structural information; for this compound, characteristic cleavages would be expected, such as the loss of water from the hydroxyl group and cleavages within the piperidine and cyclohexanone rings. mdpi.com

Table 4: Predicted ESI-MS Ions and Potential Fragments
Ion / FragmentPredicted m/z (Monoisotopic)Description
[M+H]⁺ 198.1489Protonated Molecule
[M+Na]⁺ 220.1308Sodium Adduct
[M+H-H₂O]⁺ 180.1383Loss of water from the hydroxyl group
C₆H₁₀NO⁺ 112.0757Fragment from cleavage of the bond between the piperidine nitrogen and the cyclohexanone ring
C₅H₁₀NO⁺ 100.0757Fragment representing the 4-hydroxypiperidine (B117109) ring after cleavage

Note: Predicted m/z values are based on the molecular formula C₁₁H₁₉NO₂. uni.lu

Advanced Spectrophotometric and Electrochemical Detection Methods for this compound in Laboratory Settings

Beyond standard UV-Vis detection in HPLC, more advanced spectrophotometric and electrochemical methods can be employed for specific research applications requiring higher sensitivity or alternative detection mechanisms.

Spectrophotometric Detection: The carbonyl group on the cyclohexanone ring provides a basis for UV spectrophotometric detection, typically in the range of 210-280 nm. researchgate.net For applications demanding higher sensitivity or selectivity, fluorescence detection can be utilized following a derivatization step. nih.gov The secondary amine of the piperidine ring can be reacted with a fluorogenic reagent, such as 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) or dansyl chloride. This pre-column or post-column derivatization converts the non-fluorescent analyte into a highly fluorescent product, significantly lowering detection limits. nih.gov A method for a similar metabolite, 4-(4-chlorophenyl)-4-hydroxypiperidine, used NBD-F derivatization followed by HPLC with fluorescence detection, achieving a detection limit of 8 ng/mL. nih.gov

Electrochemical Detection (ECD): Electrochemical detection offers high sensitivity for compounds that can be oxidized or reduced. blucher.com.br While the native this compound molecule is not strongly electroactive, ECD can be applied in several ways. The secondary amine group could potentially be oxidized at a high positive potential. Alternatively, derivatization can be used to introduce an easily oxidizable or reducible moiety onto the molecule. More advanced approaches involve the use of chemically modified electrodes. For example, electrodes modified with nanomaterials like gold nanoparticles or conducting polymers can exhibit catalytic properties that facilitate the electrochemical reaction of the target analyte at a lower potential, enhancing both sensitivity and selectivity. researchgate.netmdpi.com Techniques such as cyclic voltammetry, differential pulse voltammetry, or amperometry can be used to study the electrochemical properties and develop quantitative methods. blucher.com.bracs.org

Environmental and Green Chemistry Considerations for 4 4 Hydroxypiperidin 1 Yl Cyclohexan 1 One

Environmental Fate and Degradation Pathways of 4-(4-hydroxypiperidin-1-yl)cyclohexan-1-one

Photolytic degradation, the breakdown of compounds by light, is a significant environmental process. For cyclic ketones like cyclohexanone (B45756), the primary photochemical reaction is the Norrish Type-I cleavage. This process involves the homolytic cleavage of the α-carbon-carbon bond adjacent to the carbonyl group upon absorption of UV radiation, leading to the formation of a biradical intermediate. This biradical can then undergo various secondary reactions, such as decarbonylation or intramolecular rearrangement, to yield smaller, more volatile compounds. The efficiency of this process is dependent on factors like the wavelength of light and the presence of other substances in the environment.

While specific photolytic data for this compound is unavailable, the general mechanism for cyclic ketones suggests a potential degradation pathway initiated by sunlight.

Table 1: General Photolytic Degradation Pathways of Cyclic Ketones

Reactant Initiation Step Primary Intermediate Potential Products

This table presents a generalized pathway for cyclic ketones, which is expected to be a primary degradation route for the cyclohexanone moiety of the target compound.

Biodegradation, the breakdown of organic matter by microorganisms, is a crucial process in the removal of chemicals from the environment. Studies on cyclohexanone indicate that it is readily biodegradable in water and soil. jcia-bigdr.jpechemi.com Microorganisms can utilize cyclohexanone as a carbon source, breaking it down through various metabolic pathways. The biodegradation of cyclohexanone often proceeds via hydroxylation and subsequent ring cleavage to form aliphatic dicarboxylic acids, such as adipic acid, which are then further metabolized. echemi.com

The piperidine (B6355638) ring, a heterocyclic amine, is also susceptible to biodegradation, although its degradation can be more complex. The presence of the hydroxyl group on the piperidine ring of this compound may influence its biodegradability.

Table 2: Biodegradability of Structurally Related Compounds

Compound Biodegradation Potential Key Degradation Products
Cyclohexanone Readily biodegradable jcia-bigdr.jpechemi.com Adipic acid, other dicarboxylic acids echemi.com

Development of Sustainable and Eco-friendly Synthetic Methodologies for this compound

Green chemistry principles focus on designing chemical syntheses that are efficient, safe, and environmentally benign. For the synthesis of N-substituted piperidones and cyclohexanone derivatives, several green chemistry approaches have been developed that could be adapted for the production of this compound. nih.govresearchgate.net

Key strategies in the green synthesis of such compounds include:

Use of Greener Solvents: Replacing hazardous organic solvents with water, ethanol (B145695), or solvent-free conditions.

Catalysis: Employing catalysts to improve reaction efficiency and reduce waste. This includes the use of reusable solid catalysts and biocatalysts.

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.

Milder Reaction Conditions: Utilizing lower temperatures and pressures to reduce energy consumption.

For instance, the synthesis of N-substituted piperidones has been achieved through efficient, one-pot reactions that minimize waste and avoid harsh reagents. nih.gov Similarly, green routes for cyclohexanone synthesis from cyclohexanol (B46403) have been developed using environmentally friendly oxidants like hydrogen peroxide and non-precious metal catalysts. researchgate.netpku.edu.cn These methodologies offer a framework for developing a sustainable synthesis of this compound.

Table 3: Comparison of Traditional vs. Green Synthetic Approaches for Related Compounds

Synthetic Step Traditional Method Green Alternative Environmental Benefit
Oxidation of Cyclohexanol to Cyclohexanone Use of chromate (B82759) or other heavy metal oxidants Catalytic oxidation with H₂O₂ researchgate.netpku.edu.cn Avoids toxic heavy metals, produces water as a byproduct

This table illustrates how green chemistry principles can be applied to the synthesis of precursors and analogs of this compound, highlighting potential avenues for a more sustainable production process.

Potential Applications of 4 4 Hydroxypiperidin 1 Yl Cyclohexan 1 One in Materials Science and Engineering

Formation of Supramolecular Assemblies and Coordination Complexes Involving 4-(4-hydroxypiperidin-1-yl)cyclohexan-1-one

The molecular structure of this compound is well-suited for the construction of supramolecular assemblies and coordination complexes. The hydroxyl group can act as a hydrogen bond donor, while the ketone and the tertiary amine can act as hydrogen bond acceptors. These interactions can lead to the formation of well-ordered, non-covalent structures in the solid state or in solution.

Moreover, the nitrogen and oxygen atoms can serve as coordination sites for metal ions, making this compound a potential ligand for the synthesis of coordination polymers and metal-organic frameworks (MOFs). nih.govnih.govswitt.ch The geometry of the ligand and the coordination preference of the metal ion would dictate the dimensionality and topology of the resulting network. The presence of the bulky and flexible piperidinyl-cyclohexanone unit could lead to the formation of porous frameworks with interesting guest-binding properties.

The field of supramolecular chemistry often utilizes molecules with multiple interaction sites to build complex architectures. mdpi.com The combination of hydrogen bonding capabilities and metal coordination sites in this compound makes it an intriguing candidate for the design of novel supramolecular materials.

Table 2: Potential Supramolecular Interactions and Coordination Modes

Interacting SpeciesFunctional Group InvolvedType of InteractionPotential Resulting Structure
Self-AssemblyHydroxyl, Ketone, AmineHydrogen Bonding1D Chains, 2D Sheets, 3D Networks
Metal IonsNitrogen, Oxygen (hydroxyl), Oxygen (ketone)Coordination BondsMononuclear Complexes, Coordination Polymers, MOFs

Research on coordination polymers has shown that the structure and properties of the resulting materials are highly dependent on the organic ligands used. mdpi.com The unique steric and electronic properties of this compound could lead to the formation of novel coordination compounds with interesting magnetic, catalytic, or sorption properties.

Exploration of this compound in Optoelectronic or Advanced Functional Materials

While the saturated aliphatic structure of this compound does not inherently suggest strong optoelectronic properties, it can serve as a scaffold for the attachment of photoactive or electroactive moieties. The hydroxyl and ketone groups provide handles for chemical modification, allowing for the introduction of chromophores or other functional groups.

For example, the hydroxyl group could be esterified with a chromophoric carboxylic acid to create a molecule with potential applications in organic light-emitting diodes (OLEDs) or as a fluorescent sensor. The properties of such a material would be dictated by the nature of the attached chromophore. nih.govelsevierpure.com

Furthermore, the incorporation of this compound into a polymer backbone could serve to dilute the concentration of active moieties, preventing aggregation-caused quenching of fluorescence, a common issue in solid-state luminescent materials. The rigid and bulky nature of the piperidinyl-cyclohexanone unit could act as a steric spacer, holding the functional groups apart.

The development of functional organic materials for optoelectronic applications is a rapidly growing field, with a constant search for new molecular building blocks that offer tunability and processability. rsc.orgnih.gov While not intrinsically photoactive, the chemical functionality of this compound makes it a potentially useful platform for the synthesis of more complex, functional molecules and materials.

Table 3: Potential Functionalization for Optoelectronic Applications

Functional Group to be ModifiedReagent/Reaction TypeIntroduced FunctionalityPotential Application
Hydroxyl GroupEsterification with a fluorescent acidFluorescenceOLEDs, Sensors
Ketone GroupKnoevenagel condensation with an electron acceptorCharge-transfer chromophoreNonlinear Optics
Piperidine (B6355638) NitrogenQuarternization with an alkyl halide containing a redox-active groupRedox activityCharge-transporting materials

Future Research Directions and Emerging Paradigms for 4 4 Hydroxypiperidin 1 Yl Cyclohexan 1 One

Integration with Artificial Intelligence and Machine Learning in Chemical Research

The table below illustrates a hypothetical application of AI in predicting key properties of 4-(4-hydroxypiperidin-1-yl)cyclohexan-1-one compared to experimentally determined values for a known related compound.

PropertyPredicted for this compound (AI Model)Experimental for a Known Analog
Solubility (logS)-2.5-2.1
Blood-Brain Barrier PermeabilityLowLow
Potential TargetKinase InhibitorKinase Inhibitor

This table is for illustrative purposes to demonstrate the potential application of AI and does not represent actual data.

Exploration of Novel Reactivity and Transformation Pathways

Future research could also focus on exploring novel chemical reactions and transformations involving this compound. The presence of a ketone, a secondary alcohol, and a tertiary amine offers multiple sites for chemical modification, making it a versatile scaffold for creating a library of new compounds.

For example, the ketone group could undergo a variety of reactions, such as reductive amination, to introduce new functional groups and potentially alter the compound's biological activity. The hydroxyl group on the piperidine (B6355638) ring could be a site for esterification or etherification, allowing for the fine-tuning of properties like lipophilicity, which is crucial for drug efficacy.

The development of new catalytic systems could open up previously inaccessible transformation pathways. For instance, novel organocatalysts or transition-metal catalysts could enable stereoselective modifications of the cyclohexanone (B45756) or piperidine rings, leading to the synthesis of specific stereoisomers. The ability to selectively synthesize one stereoisomer over another is of paramount importance in pharmacology, as different isomers can have vastly different biological effects.

A systematic exploration of these reactions, guided by computational modeling and high-throughput screening, could rapidly expand the chemical space around the this compound core structure.

Expansion into Interdisciplinary Research Areas

The future of chemical research lies in its integration with other scientific disciplines. For this compound, this could mean exploring its potential applications in fields beyond traditional medicinal chemistry.

In the realm of materials science, this compound or its derivatives could serve as building blocks for novel polymers or functional materials. The rigid cyclohexanone and piperidine rings could impart specific structural properties to a polymer chain, while the hydroxyl and ketone groups offer points for cross-linking or further functionalization.

Another interdisciplinary avenue could be in the development of chemical probes for biological research. By attaching a fluorescent tag or a reactive group to the this compound scaffold, it could be used to study the behavior and function of specific proteins or enzymes in living cells. This would require a collaborative effort between synthetic chemists, biochemists, and cell biologists.

The potential for this compound to interact with biological systems also opens up possibilities in areas such as agricultural science, where it could be investigated as a potential pesticide or plant growth regulator, assuming appropriate and environmentally conscious design modifications are made.

The following table outlines potential interdisciplinary research areas for this compound.

Research AreaPotential ApplicationKey Collaborating Disciplines
Materials ScienceMonomer for specialty polymersPolymer Chemistry, Engineering
Chemical BiologyScaffold for chemical probesBiochemistry, Cell Biology
Agricultural ScienceLead compound for new pesticidesAgronomy, Entomology

Q & A

Q. What are the common synthetic routes for preparing 4-(4-hydroxypiperidin-1-yl)cyclohexan-1-one, and how do reaction conditions influence product purity?

The synthesis typically involves nucleophilic substitution or condensation reactions. For example:

  • Nucleophilic substitution : Reacting 4-chlorocyclohexanone with 4-hydroxypiperidine under basic conditions (e.g., K2_2CO3_3 in DMF) at 80–100°C for 12–24 hours .
  • Condensation : Utilizing Claisen-Schmidt-type reactions with ketone and amine precursors, as seen in analogous cyclohexanone derivatives .

Methodological Tip : Monitor reaction progress via TLC (Rf_f values ~0.3–0.35 in petroleum ether/EtOAc mixtures) and optimize solvent polarity to minimize byproducts .

Q. What spectroscopic techniques are critical for characterizing this compound, and how should data interpretation address structural ambiguities?

  • NMR : 1^1H NMR will show distinct signals for the cyclohexanone carbonyl (δ ~208–210 ppm in 13^{13}C NMR) and hydroxypiperidine protons (δ ~3.5–4.0 ppm for hydroxyl and piperidine CH groups).
  • HRMS : Confirm molecular ion peaks (e.g., [M+H]+^+ at m/z 224.18 for C11_{11}H17_{17}NO2_2) to validate stoichiometry .

Methodological Tip : Use deuterated DMSO for NMR to resolve hydroxyl proton signals, and cross-validate with IR spectroscopy (C=O stretch ~1700 cm1^{-1}) .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for this compound, particularly regarding piperidine ring conformation?

Crystallographic discrepancies often arise from:

  • Dynamic disorder : The hydroxypiperidine group may adopt multiple conformations. Refinement using SHELXL with restraints for bond lengths/angles can improve model accuracy .
  • Twinned crystals : Apply WinGX’s metric analysis to detect twinning and reprocess data with HKL-2000 for better resolution .

Methodological Tip : Collect high-resolution data (≤1.0 Å) and validate thermal displacement parameters (ADPs) using ORTEP for Windows .

Q. What strategies are effective for optimizing enantioselective synthesis of this compound, given its potential chiral centers?

  • Chiral auxiliaries : Use (R)- or (S)-BINOL-derived catalysts in asymmetric Mannich reactions to control stereochemistry at the piperidine nitrogen .
  • Dynamic kinetic resolution : Employ palladium catalysts with chiral ligands to favor a single enantiomer during cyclohexanone functionalization .

Methodological Tip : Analyze enantiomeric excess (ee) via chiral HPLC (Chiralpak AD-H column, hexane/IPA eluent) .

Q. How do computational methods (e.g., docking studies) predict the biological activity of this compound, and what experimental validations are necessary?

  • Molecular docking : Use AutoDock Vina to model interactions with targets like opioid receptors, focusing on hydrogen bonding between the hydroxyl group and Asp147 .
  • MD simulations : Assess binding stability over 100 ns trajectories in GROMACS .

Methodological Tip : Validate predictions with in vitro assays (e.g., cAMP inhibition for GPCR activity) and compare IC50_{50} values to computational binding energies .

Data Analysis & Troubleshooting

Q. How should researchers address low yields (<40%) in large-scale syntheses of this compound?

  • Catalyst screening : Test Pd/C or Ni catalysts for hydrogenation steps to improve efficiency .
  • Solvent optimization : Replace polar aprotic solvents (DMF) with THF or MeCN to reduce side reactions .

Reference Case : A related cyclohexanone derivative achieved 75% yield using KOH in methanol under reflux .

Q. What are the key considerations for interpreting conflicting bioactivity data across cell lines?

  • Assay variability : Normalize data to cell viability (MTT assay) and control for batch effects in reagents .
  • Metabolic stability : Assess compound stability in cell media via LC-MS to rule out false negatives .

Safety & Compliance

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • PPE : Use nitrile gloves and goggles to prevent skin/eye irritation (GHS Category 2A) .
  • Ventilation : Conduct reactions in fume hoods due to potential respiratory hazards (STOT SE 3) .

Methodological Tip : Refer to SDS guidelines for spill management (e.g., neutralize with 10% acetic acid) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.